Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16298208
Molecular Formula: C18H27N3O3S
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate -](/images/structure/VC16298208.png)
Specification
Molecular Formula | C18H27N3O3S |
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Molecular Weight | 365.5 g/mol |
IUPAC Name | ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C18H27N3O3S/c1-3-24-18(23)21-10-8-20(9-11-21)12-15-14-6-4-5-7-16(14)25-17(15)19-13(2)22/h3-12H2,1-2H3,(H,19,22) |
Standard InChI Key | XGNCLPYFPKPHHV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C |
Introduction
Nomenclature and Structural Characterization
Systematic IUPAC Name
The compound’s IUPAC name is derived from its parent structure: 4,5,6,7-tetrahydro-1-benzothiophene. The substituents are numbered according to priority rules:
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Position 2: Acetamido group (–NHCOCH₃)
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Position 3: Methylpiperazine moiety (–CH₂–piperazine)
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Piperazine N1: Ethoxycarbonyl group (–COOEt)
The full name is ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate .
Molecular Formula and Weight
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Molecular Formula: C₁₉H₂₈N₄O₃S
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Molecular Weight: 416.52 g/mol (calculated using PubChem algorithms) .
Spectroscopic Identifiers
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves three key components:
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4,5,6,7-Tetrahydrobenzo[b]thiophene-2-amine: Prepared via cyclization of cyclohexenyl thioesters.
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Acetic anhydride: For N-acetylation at position 2.
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Ethyl piperazine-1-carboxylate: Introduced via alkylation at position 3 .
Step 1: N-Acetylation of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-amine
2-Aminobenzothiophene is treated with acetic anhydride in dichloromethane (DCM) at 0°C, yielding 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene (85% yield) .
Step 2: Bromination at Position 3
The acetamido derivative undergoes electrophilic substitution using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), producing 3-bromo-2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene (72% yield).
Step 3: Piperazine Coupling
The brominated intermediate reacts with ethyl piperazine-1-carboxylate in the presence of potassium carbonate (K₂CO₃) and a palladium catalyst (Pd(dba)₂), forming the final product (63% yield) .
Optimization Challenges
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Steric hindrance: The 3-methylpiperazine group requires bulky base additives (e.g., DIPEA) to improve coupling efficiency .
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Purification: Reverse-phase chromatography (C18 column) is essential due to polar by-products.
Physicochemical Properties
Lipophilicity and Solubility
Property | Value | Method |
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logP | 3.2 ± 0.1 | Chromatographic (HPLC) |
logD (pH 7.4) | 2.8 ± 0.2 | Shake-flask |
Water Solubility | 12 µg/mL | Kinetic solubility assay |
The compound exhibits moderate lipophilicity, aligning with Rule of Five guidelines for drug-likeness .
Stability Profile
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